1-Allyl-3-isopropoxybenzene

Description

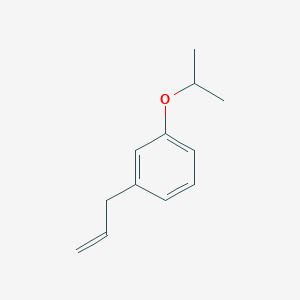

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yloxy-3-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-6-11-7-5-8-12(9-11)13-10(2)3/h4-5,7-10H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFZHKGMTXIESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Allyl 3 Isopropoxybenzene

Established Synthetic Pathways to the 1-Allyl-3-isopropoxybenzene Scaffold

The construction of the this compound core can be achieved through several reliable synthetic strategies. The most prominent methods involve either a rearrangement of an ether intermediate or the direct formation of the crucial carbon-carbon bond via coupling reactions.

Strategies involving phenol (B47542) alkylation and Claisen rearrangement

A classic and widely used method for synthesizing ortho-allyl phenols is the aromatic Claisen rearrangement. organic-chemistry.orglibretexts.org This pathway involves a two-step sequence starting from a phenol.

O-Allylation (Phenol Alkylation): The first step is the synthesis of an allyl aryl ether. For this compound, the precursor is 3-isopropoxyphenol. This phenol is treated with an allyl halide, typically allyl bromide, in the presence of a base such as potassium carbonate. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, attacking the allyl bromide to form allyl 3-isopropoxyphenyl ether.

Claisen Rearrangement: The resulting allyl 3-isopropoxyphenyl ether is then heated, typically to temperatures around 200-250°C. wikipedia.org This induces a nih.govnih.gov-sigmatropic rearrangement, a concerted pericyclic reaction where the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. organic-chemistry.org This intramolecular process proceeds through a cyclic, six-membered transition state. libretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to re-establish aromaticity, yielding the final product, 2-allyl-5-isopropoxyphenol or 4-allyl-3-isopropoxyphenol, depending on which ortho position reacts. If both ortho positions are blocked, the allyl group can migrate to the para position. organic-chemistry.org

Table 1: Key Steps in Claisen Rearrangement Synthesis

| Step | Reactants | Reagents | Product |

| 1. O-Allylation | 3-Isopropoxyphenol, Allyl Bromide | K₂CO₃, Acetone | Allyl 3-isopropoxyphenyl ether |

| 2. Rearrangement | Allyl 3-isopropoxyphenyl ether | Heat (~250°C) | o-Allylphenol product |

Construction of the allylbenzene (B44316) core via coupling reactions

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. These methods can be used to directly attach an allyl group to an aromatic ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. consensus.appmdpi.com To synthesize this compound, one could couple 3-isopropoxyphenylboronic acid with an allyl halide, or conversely, 1-bromo-3-isopropoxybenzene (B149362) with an allylboronic acid derivative. organic-chemistry.orgnih.gov The reaction requires a base, such as potassium carbonate or sodium hydroxide, to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgwikipedia.org For this specific synthesis, 1-bromo- or 1-iodo-3-isopropoxybenzene could be reacted with propene. However, controlling regioselectivity to form the desired allylbenzene instead of a propenylbenzene isomer can be a challenge. nih.gov

Table 2: Comparison of Coupling Reactions for Allylbenzene Synthesis

| Reaction | Aryl Partner | Allyl Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | 3-Isopropoxyphenylboronic acid | Allyl Bromide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance; stable and accessible reagents. consensus.appnih.gov |

| Heck | 1-Bromo-3-isopropoxybenzene | Propene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Atom-economical; potential for issues with regioselectivity. organic-chemistry.orgnih.gov |

Derivatization and Functionalization of this compound

The structure of this compound provides three distinct regions for further chemical modification: the allyl side chain, the isopropoxy group, and the aromatic ring.

Transformations of the Allyl Moiety (e.g., olefin modifications)

The double bond of the allyl group is a versatile functional handle for a variety of transformations.

Isomerization: The terminal double bond of the allyl group can be isomerized to the more thermodynamically stable internal position, forming the corresponding (E)- and (Z)-1-(3-isopropoxyphenyl)prop-1-ene. This reaction is often catalyzed by transition metals like ruthenium or rhodium, or by strong bases such as potassium hydroxide. oup.comresearchgate.netdocksci.com

Oxidation: The alkene can undergo various oxidation reactions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the double bond into an epoxide, yielding 2-((3-isopropoxyphenyl)methyl)oxirane. nih.govnih.govresearchgate.net This epoxide is a valuable intermediate for further reactions.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can produce the corresponding diol, 1-(3-isopropoxyphenyl)propane-2,3-diol.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated KMnO₄, can cleave the double bond entirely to form 3-isopropoxybenzaldehyde.

Modifications of the Isopropoxy Group

The isopropoxy group is an ether linkage, which can be cleaved under specific conditions.

Ether Cleavage: The most common modification of an aryl alkyl ether is its cleavage to reveal the parent phenol. wikipedia.org This is typically achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org Lewis acids, such as boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃), are also highly effective, often under milder conditions, for cleaving aryl ethers to yield 3-allylphenol. acs.orgresearchgate.net

Aromatic Ring Functionalizations

The benzene (B151609) ring can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces one of the hydrogen atoms on the ring. wikipedia.orguomustansiriyah.edu.iq The positions of substitution are directed by the existing allyl and isopropoxy groups. Both are ortho-, para-directing and activating groups. youtube.com The isopropoxy group is a stronger activating group than the allyl group.

Halogenation: Introducing a halogen onto the ring can be achieved with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Substitution would be expected to occur at the positions ortho and para to the strongly activating isopropoxy group.

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iq The nitronium ion (NO₂⁺) acts as the electrophile.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. uomustansiriyah.edu.iq

Table 3: Summary of Functionalization Reactions

| Moiety | Reaction Type | Reagents | Potential Product |

| Allyl | Isomerization | KOH or Ru/Rh catalyst | 1-(3-Isopropoxyphenyl)prop-1-ene researchgate.net |

| Allyl | Epoxidation | m-CPBA | 2-((3-Isopropoxyphenyl)methyl)oxirane nih.gov |

| Allyl | Oxidative Cleavage | O₃, then DMS | 3-Isopropoxybenzaldehyde |

| Isopropoxy | Ether Cleavage | BBr₃ or HBr | 3-Allylphenol researchgate.net |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | Bromo-1-allyl-3-isopropoxybenzene |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 1-Allyl-3-isopropoxy-nitrobenzene libretexts.org |

Chemical Reactivity and Advanced Transformations of 1 Allyl 3 Isopropoxybenzene

Olefin Metathesis Reactions with Allylbenzene (B44316) Substrates

Olefin metathesis is a powerful class of reactions that enables the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. organic-chemistry.orglibretexts.org For substrates like 1-allyl-3-isopropoxybenzene, this methodology offers efficient pathways for carbon-carbon bond formation.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is an intramolecular process that leads to the formation of cyclic alkenes from acyclic dienes, with the concurrent release of a small volatile olefin, such as ethylene (B1197577). organic-chemistry.org For a derivative of this compound to undergo RCM, it must first be functionalized to contain a second terminal alkene. The efficiency of the cyclization to form rings of various sizes (from 5 to 30 members) is a key feature of this reaction. organic-chemistry.org The thermodynamic driving force for the reaction is often the removal of gaseous ethylene from the reaction mixture. organic-chemistry.orgharvard.edu

The general mechanism, known as the Chauvin mechanism, involves the reaction of the catalyst's metal-carbene with one of the terminal olefins to form a metallacyclobutane intermediate. apexmolecular.com This intermediate can then undergo a cycloreversion to release the first part of the substrate and form a new metal-carbene, which then reacts with the second olefin intramolecularly to form another metallacyclobutane. A final cycloreversion releases the cyclic product and regenerates the active catalyst. organic-chemistry.org

Table 1: Representative Examples of Ring-Closing Metathesis on Allylbenzene Derivatives

| Substrate (Allylbenzene Derivative) | Catalyst | Product | Yield (%) | Reference |

| Diethyl diallylmalonate | Grubbs I | Diethyl 3-cyclopentene-1,1-dicarboxylate | >95 | harvard.edu |

| N-Tosyl-N,N-diallylamine | Grubbs II | 1-Tosyl-2,5-dihydro-1H-pyrrole | 98 | d-nb.info |

| O,O'-Diallyl bisphenol A | Grubbs I | Dibenzo[b,f]oxocine derivative | 85 | harvard.edu |

Cross-Metathesis (CM)

Cross-metathesis (CM) is an intermolecular reaction between two different olefins. organic-chemistry.org In the context of this compound, CM allows for the extension of the allyl side chain or the introduction of new functional groups. The reaction of this compound with a partner olefin in the presence of a suitable catalyst would lead to a mixture of the desired cross-product, as well as homodimers of both starting materials. organic-chemistry.orgresearchgate.net

To achieve high selectivity for the desired cross-product, reaction conditions and the choice of catalyst are crucial. Often, one olefin is used in excess to favor the formation of the cross-metathesis product. The nature of the substituents on the reacting olefins significantly influences the reaction's efficiency and selectivity. organic-chemistry.org

Table 2: Examples of Cross-Metathesis with Allylbenzene

| Olefin 1 | Olefin 2 | Catalyst | Product | Yield (%) | E/Z Ratio | Reference |

| Allylbenzene | cis-1,4-Diacetoxy-2-butene | Grubbs I | 1-Phenyl-1,4-pentadiene-3-acetate | 85 | 9:1 | researchgate.net |

| Allylbenzene | Acrylonitrile | Hoveyda-Grubbs II | 4-Phenyl-2-butenenitrile | 78 | - | researchgate.net |

| Allylbenzene | Methyl acrylate | Grubbs II | Methyl 4-phenyl-2-butenoate | 90 | >20:1 | organic-chemistry.org |

This table shows representative CM reactions of allylbenzene to exemplify the potential transformations for this compound.

Catalytic Systems and Selectivity in Metathesis Reactions

The choice of catalyst is paramount in olefin metathesis, dictating the reaction's efficiency, functional group tolerance, and stereoselectivity. apexmolecular.com The most commonly employed catalysts are ruthenium-based, such as the Grubbs and Hoveyda-Grubbs catalysts, and molybdenum-based Schrock catalysts. libretexts.orgapexmolecular.com

First-Generation Grubbs Catalysts (Grubbs I): These catalysts, featuring tricyclohexylphosphine (B42057) ligands, are known for their stability and functional group tolerance, though they exhibit lower activity compared to later generations. harvard.edu

Second-Generation Grubbs Catalysts (Grubbs II): These catalysts replace one phosphine (B1218219) ligand with an N-heterocyclic carbene (NHC), leading to significantly higher reactivity and broader substrate scope. organic-chemistry.orgd-nb.info

Hoveyda-Grubbs Catalysts: In these systems, one of the ligands is a chelating isopropoxystyrene group, which imparts greater stability and allows for catalyst recycling in some cases. d-nb.info

Schrock Catalysts: Molybdenum- and tungsten-based Schrock catalysts are generally more reactive than their ruthenium counterparts, especially for sterically demanding substrates, but are also more sensitive to air and moisture and have lower functional group tolerance. apexmolecular.com

Selectivity in metathesis reactions, particularly CM, is a significant challenge. Factors influencing selectivity include the relative reactivity of the olefin partners, the catalyst's steric and electronic properties, and the reaction conditions. For instance, electron-deficient olefins often react differently than electron-rich ones, and terminal olefins are generally more reactive than internal ones. organic-chemistry.org In some cases, additives like 1,4-benzoquinone (B44022) can be used to suppress undesired side reactions like olefin isomerization, which can arise from the formation of ruthenium hydride species. organic-chemistry.org

Radical Functionalization of the Allyl Group

The allyl group of this compound is also susceptible to radical-mediated transformations. These reactions proceed through the formation of a highly reactive allyl radical intermediate, which can then undergo a variety of bond-forming reactions. numberanalytics.comrsc.org

Allyl Radical Additions and Cyclizations

The generation of an allyl radical from this compound can be initiated by various methods, including the use of radical initiators or photoredox catalysis. Once formed, the allyl radical is a key intermediate that can participate in addition reactions and cyclizations. numberanalytics.comresearchgate.net The allyl radical is resonance-stabilized, with the unpaired electron density delocalized over the C1 and C3 positions of the allyl system. openstax.orglibretexts.org

In radical addition reactions, a radical species (R•) adds to the double bond of the allyl group. This can be followed by a variety of subsequent steps, including atom transfer or further reaction with other molecules. Transition metal-catalyzed processes have also been developed that involve the generation of radical species and their subsequent reaction with allylic substrates. rsc.org

Intramolecular radical cyclizations can be employed to construct cyclic structures. If the molecule contains another reactive site, the initially formed radical can cyclize onto it. These reactions are powerful tools for the synthesis of complex carbocyclic and heterocyclic systems.

Regio- and Stereoselective Aspects of Radical Processes

A key consideration in the radical functionalization of unsymmetrical allyl compounds like this compound is regioselectivity. The initial radical addition can occur at either carbon of the double bond. The stability of the resulting radical intermediate often dictates the major regioisomer. In the case of the allyl group, addition of a radical to the terminal carbon is generally favored as it leads to a more stable, secondary radical that is also resonance-stabilized by the adjacent phenyl ring.

The subsequent reaction of the allyl radical intermediate also presents regiochemical challenges. Due to resonance, the unpaired electron is delocalized, and subsequent bond formation can occur at either the C1 or C3 position. openstax.orglibretexts.org The outcome is often influenced by steric factors, with the reaction favoring the less substituted carbon. openstax.org

Stereoselectivity in radical cyclizations is often governed by the conformational preferences of the transition state, as described by Baldwin's rules and subsequent refinements. These rules predict the favored ring size and geometry for intramolecular radical additions.

Rearrangement Reactions

Rearrangement reactions represent a significant class of transformations for this compound, enabling the strategic relocation of its allyl group to achieve valuable structural isomers. These reactions are pivotal in synthetic chemistry for creating complex molecular architectures from simpler precursors.

Mechanistic Studies of Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally induced rsc.orgrsc.org-sigmatropic rearrangement that transforms allyl aryl ethers into their corresponding ortho-allyl phenols. vedantu.comwikipedia.org For this compound, this intramolecular process involves a concerted, pericyclic mechanism that proceeds through a highly ordered, cyclic transition state. wikipedia.org The reaction is first-order and driven by the formation of a stable phenol (B47542) ring. wikipedia.org

The regioselectivity of the Claisen rearrangement on substituted allyl phenyl ethers is significantly influenced by the electronic nature of the substituents on the aromatic ring. rsc.orgwikipedia.org In the case of this compound, the isopropoxy group at the meta-position is an electron-donating group. Research on meta-substituted allyl phenyl ethers has shown that electron-donating substituents favor the migration of the allyl group to the position further away from the substituent, which is the 6-position. Conversely, electron-withdrawing groups direct the allyl group to the closer ortho-position (the 2-position). rsc.orgwikipedia.orgresearchgate.net This directing effect is attributed to the influence of the substituent on the electron density of the aromatic ring, which in turn affects the stability of the transition state for the rearrangement to each ortho position.

Therefore, upon heating, this compound is predicted to predominantly yield 2-allyl-5-isopropoxyphenol. A minor product, 4-allyl-3-isopropoxyphenol, might also be formed, but the electronic directing effect of the isopropoxy group favors the formation of the 2-allyl isomer.

Table 1: Regioselectivity in the Claisen Rearrangement of meta-Substituted Allyl Phenyl Ethers

| 3-Substituent | Electronic Effect | Major Rearrangement Product (Allyl position) | Reference |

|---|---|---|---|

| -OCH₃ | Electron-donating | para to the substituent (6-position) | wikipedia.org |

| -Br | Electron-withdrawing | ortho to the substituent (2-position) | wikipedia.org |

| -OCH(CH₃)₂ (Isopropoxy) | Electron-donating | Predicted: para to the substituent (6-position) | Inferred from rsc.orgwikipedia.orgresearchgate.net |

Allylic Rearrangements and Isomerization Pathways (e.g., π-allyl metal mechanism)

The allyl group of this compound can undergo isomerization to form the more thermodynamically stable propenyl isomer, 1-isopropoxy-3-(prop-1-en-1-yl)benzene. This transformation is typically catalyzed by transition metals, with palladium-based catalysts being particularly effective for the isomerization of allylbenzenes. researchgate.netpublish.csiro.au

The most widely accepted mechanism for this palladium-catalyzed isomerization is the hydrido-π-alkene-σ-alkyl regenerative mechanism. publish.csiro.au The process is initiated by the formation of a palladium-hydride species, which then coordinates to the double bond of the allyl group to form a π-alkene complex. This is followed by the insertion of the palladium hydride into the double bond to form a σ-alkyl palladium intermediate. A subsequent β-hydride elimination from the adjacent carbon atom regenerates the palladium-hydride catalyst and releases the isomerized propenylbenzene product. publish.csiro.au The isomerization typically yields a mixture of (E)- and (Z)-isomers of the propenylbenzene.

Various palladium complexes have been shown to be effective for this transformation, often in conjunction with co-catalysts or specific solvent systems. publish.csiro.auresearchgate.netacs.org

Table 2: Catalytic Systems for the Isomerization of Allylbenzenes

| Catalyst System | Conditions | Outcome | Reference |

|---|---|---|---|

| Palladium(II) in acetic acid | Heating | Isomerization to propenylbenzene | publish.csiro.au |

| Pd(TFA)₂ / 2-PyPPh₂ | FCH₂CH₂OH, mild conditions | High yield of trans-2-olefins | acs.org |

| Iridium allyl hydride complexes | Room temperature | Intramolecular 1,3-hydrogen migration | researchgate.net |

Other Significant Transformations (e.g., electrophilic/nucleophilic processes)

Beyond rearrangement reactions, the chemical reactivity of this compound is characterized by its susceptibility to electrophilic attack on the aromatic ring and potential, though less favorable, nucleophilic reactions.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the isopropoxy group and the allyl group. wikipedia.org

Isopropoxy Group: This is a strongly activating, ortho-, para-directing group due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance. organicchemistrytutor.com

Allyl Group: This is a weakly activating, ortho-, para-directing group.

When multiple activating groups are present on a benzene ring, the directing effect is typically controlled by the stronger activating group. ulethbridge.ca In this case, the isopropoxy group will be the primary director of substitution. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the isopropoxy group. The potential sites for substitution are C2, C4, and C6. Given that the C4 and C6 positions are para and ortho to the strong directing isopropoxy group, and also ortho and para to the weaker directing allyl group respectively, these positions are the most likely sites of electrophilic attack. Steric hindrance from the bulky isopropoxy group may slightly disfavor substitution at the C2 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Allyl-2-nitro-5-isopropoxybenzene and 1-Allyl-4-nitro-5-isopropoxybenzene |

| Bromination | Br₂, FeBr₃ | 1-Allyl-2-bromo-5-isopropoxybenzene and 1-Allyl-4-bromo-5-isopropoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Allyl-2-acyl-5-isopropoxybenzene and 1-Allyl-4-acyl-5-isopropoxybenzene |

Nucleophilic Processes:

Nucleophilic aromatic substitution (SNAr) on this compound is generally unfavorable. byjus.com Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) on the aromatic ring to make it susceptible to attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The electron-rich nature of the benzene ring in this compound, due to the electron-donating isopropoxy and allyl groups, deactivates it towards nucleophilic attack.

Under forcing conditions with very strong bases, a benzyne (B1209423) mechanism could potentially occur, but this is not a common or synthetically useful transformation for this type of substrate. masterorganicchemistry.com Nucleophilic attack at the allylic positions is possible, but this falls under the category of allylic substitution rather than a transformation of the aromatic core itself.

Spectroscopic and Advanced Analytical Characterization of 1 Allyl 3 Isopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 1-Allyl-3-isopropoxybenzene provides characteristic signals for the allyl, isopropoxy, and benzene (B151609) protons. The chemical shifts, splitting patterns, and integration values of these signals are indicative of their specific electronic environments and neighboring protons.

Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are influenced by the hybridization and the nature of the attached atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Allyl CH₂ | 3.35 (d) | 39.5 |

| Allyl CH | 5.95 (m) | 137.2 |

| Allyl =CH₂ | 5.05 (m) | 115.8 |

| Isopropoxy CH | 4.55 (sept) | 69.8 |

| Isopropoxy CH₃ | 1.35 (d) | 22.1 |

| Aromatic C1-Allyl | - | 140.5 |

| Aromatic C2 | 6.80 (d) | 115.0 |

| Aromatic C3-O | - | 158.0 |

| Aromatic C4 | 7.20 (t) | 129.5 |

| Aromatic C5 | 6.75 (d) | 121.0 |

Note: The chemical shifts are predicted based on analogous compounds and may vary slightly in experimental conditions.

Two-dimensional (2D) NMR techniques provide further insight into the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : A COSY spectrum of this compound would show correlations between protons that are coupled to each other, confirming the connectivity within the allyl and isopropoxy groups, as well as the coupling between adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This would definitively assign the proton signals to their corresponding carbon atoms in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for establishing the connection between the allyl and isopropoxy groups to the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the allyl and isopropoxy groups.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Possible Structure |

|---|---|---|

| 176 | [M]⁺ | Molecular ion of this compound |

| 135 | [M - C₃H₅]⁺ | Loss of the allyl group |

| 117 | [M - C₃H₅ - H₂O]⁺ | Loss of the allyl group and water |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes youtube.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would display absorption bands corresponding to C-H stretching of the aromatic, alkene, and alkane moieties, C=C stretching of the aromatic ring and the allyl group, and C-O stretching of the ether linkage.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Alkene =C-H | Stretching | 3100-3000 |

| Alkane C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Alkene C=C | Stretching | 1650-1630 |

| C-O (Ether) | Stretching | 1260-1000 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the allyl group.

Advanced Chromatographic Techniques for Purity and Isomeric Composition

Chromatographic methods are essential for determining the purity of a sample and for separating and quantifying isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS can be used to assess its purity by separating it from any starting materials, byproducts, or other impurities. Furthermore, if there is a possibility of forming isomeric products during its synthesis (e.g., 1-Allyl-2-isopropoxybenzene (B7977049) or 1-Allyl-4-isopropoxybenzene), GC can separate these isomers, and the mass spectrometer can confirm their identity, allowing for the determination of the isomer ratio in the sample. sccwrp.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns packed with sub-2-micron particles, which operate at higher pressures. When coupled with a mass spectrometer, UPLC/MS becomes a powerful tool for the separation, detection, and identification of individual components in a mixture.

For a theoretical analysis of this compound, a UPLC/MS system would be configured to achieve optimal separation from potential isomers or impurities. The selection of the column, mobile phase, and gradient elution would be critical. A typical setup might involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous component (like water with a formic acid additive to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol).

The mass spectrometer, serving as the detector, would be set to an appropriate ionization mode, likely Electrospray Ionization (ESI) in positive mode, to generate ions of the target analyte for detection. The high-resolution mass spectrometry capabilities would allow for the determination of the accurate mass of the parent ion and its fragment ions, aiding in the confirmation of the elemental composition.

Table 1: Hypothetical UPLC/MS Parameters for Analysis of this compound

| Parameter | Value |

| Chromatography System | UPLC |

| Column | e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Mass Range | m/z 50-500 |

Note: This table represents a hypothetical set of parameters and is not based on actual experimental data for this compound.

High-Resolution Separation and Detection Methods

High-resolution separation methods, particularly when combined with high-resolution mass spectrometry (HRMS), provide a high degree of confidence in compound identification and structural elucidation. Techniques like UPLC, coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers, are capable of providing accurate mass measurements with errors in the low parts-per-million (ppm) range.

In the context of this compound analysis, HRMS would be invaluable. It would enable the differentiation of the target compound from other molecules that have the same nominal mass but different elemental compositions (isobars). Furthermore, tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument would involve selecting the precursor ion of this compound, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The accurate mass measurement of these fragments would provide detailed structural information, confirming the connectivity of the allyl and isopropoxy groups to the benzene ring.

The use of advanced separation techniques such as two-dimensional liquid chromatography (2D-LC) could also be employed to enhance peak capacity and resolve highly complex samples, should this compound be present in a challenging matrix.

Computational and Theoretical Investigations of 1 Allyl 3 Isopropoxybenzene

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis helps to determine the most stable three-dimensional arrangements of a molecule. Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions. mdpi.com For example, MD simulations can reveal how solvent molecules affect the conformation of a compound. mdpi.com While specific studies on 1-Allyl-3-isopropoxybenzene are not available, MD simulations have been used to investigate the conformational changes in various organic molecules, such as merocyanine (B1260669) derivatives, to understand their properties in different environments. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms and characterizing transition states. For related compounds like allyl aryl ethers, DFT has been used to study the nih.govnih.gov-sigmatropic Claisen rearrangement. researchgate.net These studies involve locating the transition state structures and calculating the activation energies, which provides a deeper understanding of the reaction pathway. For the self-recombination reaction of allyl radicals, G3B3/RRKM-ME calculations have been used to determine the rate expressions. scispace.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.

NMR Chemical Shifts: Predicting ¹H NMR spectra from a molecule's structure is a common application of computational chemistry. libretexts.org Various software tools and machine learning algorithms, such as the PROSPRE program, can now predict ¹H chemical shifts with high accuracy in different solvents. nih.govnih.gov Neural networks trained on large datasets of organic compounds are also used for the rapid prediction of ¹H NMR chemical shifts. researchgate.net

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The IR spectra of alkenes, for example, show characteristic peaks for C-H stretching between 3100 and 3000 cm⁻¹, a potential C=C stretch from 1680 to 1630 cm⁻¹, and C-H wagging peaks from 1000 to 600 cm⁻¹. spectroscopyonline.com Computational models can calculate vibrational frequencies to predict the IR spectrum of a molecule, aiding in its structural elucidation. youtube.com

Mechanistic Insights into Reactions Involving 1 Allyl 3 Isopropoxybenzene

Kinetics and Thermodynamics of Allylbenzene (B44316) Transformations

Allylbenzene and its derivatives, such as 1-allyl-3-isopropoxybenzene, can undergo thermally induced isomerization reactions, most notably the Claisen rearrangement if the allyl group is attached to an oxygen atom. While this compound itself does not undergo a classic Claisen rearrangement, the principles governing this reaction in analogous allyl aryl ethers provide a framework for understanding the thermodynamics and kinetics of nist.govnist.gov-sigmatropic shifts.

The Claisen rearrangement of an allyl aryl ether is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. libretexts.orglibretexts.org This rearrangement is typically exothermic, driven by the formation of a stable carbonyl group in the intermediate, which then tautomerizes to a phenol (B47542), regaining aromaticity. organic-chemistry.orgyoutube.com The reaction follows first-order kinetics. organic-chemistry.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of these transformations. For the parent allyl phenyl ether, DFT calculations have estimated the activation energy for the Claisen rearrangement. These calculations show that the activation barrier is influenced by the loss of aromaticity in the transition state. nih.gov The isopropoxy group at the meta position in this compound is expected to have a modest electronic effect on the kinetics of such rearrangements compared to substituents at the ortho or para positions.

To illustrate the typical energetic parameters for such a transformation, the following table presents computational data for the Claisen rearrangement of the closely related allyl phenyl ether.

| Computational Method | Activation Energy (ΔG‡) | Reaction Energy (ΔGr) |

|---|---|---|

| B3LYP/6-311++G(d,p) | 27.3 | -15.0 |

| M06-2X/6-311++G(d,p) | 34.5 | -12.5 |

| PBE0/6-311+G(d,p) | 29.4 | -14.2 |

This data is for the analogous compound allyl phenyl ether and serves as an illustrative example. The values for this compound are expected to be of a similar magnitude. nih.gov

Catalytic Mechanisms in Olefin Metathesis and Related Reactions

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds, and allylbenzenes are common substrates. The reaction is catalyzed by transition metal complexes, most notably those of ruthenium and molybdenum. The widely accepted mechanism, proposed by Chauvin, involves the reaction of the alkene with a metal-carbene complex to form a four-membered metallacyclobutane intermediate. harvard.edumdpi.com This intermediate can then undergo a retro [2+2] cycloaddition to yield a new alkene and a new metal-carbene, thus propagating the catalytic cycle. researchgate.net

For a substituted allylbenzene like this compound, cross-metathesis with another olefin is a common application. The catalytic cycle can be described by two main pathways: a dissociative and an associative mechanism. In the dissociative pathway, a ligand (often a phosphine) dissociates from the metal center before the olefin coordinates. harvard.edu In the associative mechanism, the olefin coordinates to the metal center to form a higher-coordinate intermediate before a ligand dissociates. Kinetic studies on related systems have shown that the dissociative pathway is often dominant. harvard.edu

The reactivity of the allylbenzene in metathesis is influenced by the substituents on the aromatic ring. The isopropoxy group in this compound is an electron-donating group, which can influence the electron density of the double bond and its coordination to the metal center. Studies on the metathesis of eugenol (B1671780) (4-allyl-2-methoxyphenol) and anethole (B165797) (1-methoxy-4-(prop-1-en-1-yl)benzene), which are structurally related to this compound, have provided valuable insights into the kinetics of these reactions. mdpi.comutc.edu

The following table presents kinetic data for the cross-metathesis of anethole with 1-hexene, illustrating the influence of reaction conditions on the rate of metathesis.

| Mole Fraction of Anethole | Temperature (°C) | Turnover Frequency (TOF) (min⁻¹) |

|---|---|---|

| 0.16 | 45 | 3.46 |

| 0.84 | 25 | - |

This data is for the analogous compound anethole and illustrates the kinetic behavior of a substituted allylbenzene in olefin metathesis. The turnover frequency (TOF) is a measure of the catalyst's efficiency. researchgate.net

Radical Reaction Initiation and Propagation Pathways

The allyl group in this compound is susceptible to radical reactions due to the relatively low bond dissociation energy of the allylic C-H bonds. The resulting allyl radical is stabilized by resonance, which delocalizes the unpaired electron over the three-carbon allyl system.

Radical reactions are typically chain reactions that proceed through three distinct phases: initiation, propagation, and termination. nih.govlibretexts.org

Initiation: This step involves the formation of the initial radical species. This can be achieved through the homolytic cleavage of a weak bond in a radical initiator, such as a peroxide or an azo compound, upon heating or irradiation. The initiator radical then abstracts a hydrogen atom from the allylic position of this compound to generate the resonance-stabilized allyl radical.

Propagation: The allyl radical then reacts with a neutral molecule to form a new radical, which continues the chain reaction. For example, in the radical addition of HBr, the allyl radical would react with an HBr molecule to form a bromo-substituted product and a bromine radical. This bromine radical can then react with another molecule of this compound, thus propagating the chain.

Studies on the reaction of eugenol with radicals have shown that the phenoxy radical can also be formed, which is stabilized by resonance. rsc.org The rate constant for the vapor-phase reaction of eugenol with hydroxyl radicals has been estimated to be 6.5 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov

The general steps for the initiation and propagation of a radical reaction involving an allylbenzene are summarized below:

| Step | Description | General Equation |

|---|---|---|

| Initiation | Formation of the initial allyl radical from the allylbenzene by a radical initiator (In•). | Ar-CH₂CH=CH₂ + In• → Ar-ĊHCH=CH₂ + In-H |

| Propagation 1 | The allyl radical reacts with a reagent (e.g., HBr). | Ar-ĊHCH=CH₂ + HBr → Ar-CH₂CH(Br)CH₂• + Ar-CH(Br)CH=CH₂ |

| Propagation 2 | The newly formed radical reacts with another molecule of the reagent to regenerate the propagating radical. | Ar-CH₂CH(Br)CH₂• + HBr → Ar-CH₂CH(Br)CH₃ + Br• |

Role of Intermediates and Transition States

The intermediates and transition states in the reactions of this compound are transient species that are crucial for determining the reaction pathway and stereochemical outcome.

In the Claisen rearrangement of analogous allyl aryl ethers, the reaction proceeds through a concerted, pericyclic transition state that has a chair-like conformation. organic-chemistry.org This transition state involves the simultaneous breaking of the C-O bond and the formation of the C-C bond. libretexts.org The immediate product is a non-aromatic dienone intermediate, which quickly tautomerizes to the more stable phenolic product. libretexts.org DFT calculations have been employed to model the geometry and energy of these transition states, providing insights into the electronic demands of the reaction. umn.eduresearchgate.net

In olefin metathesis , the key intermediates are the metal-carbene and the metallacyclobutane. harvard.edumdpi.com The structure and stability of these intermediates are highly dependent on the catalyst system and the substrate. Spectroscopic techniques, such as NMR, have been used to characterize these intermediates in some cases. nih.gov The transition state for the [2+2] cycloaddition and retro-cycloaddition steps determines the rate and selectivity of the reaction. Computational studies have been used to model the geometries and energies of these transition states for related systems.

The following table summarizes the key intermediates and transition states for the major reaction types involving allylbenzenes.

| Reaction Type | Key Intermediate(s) | Key Transition State(s) |

|---|---|---|

| Claisen Rearrangement | Dienone | Cyclic, six-membered pericyclic transition state |

| Olefin Metathesis | Metal-carbene, Metallacyclobutane | Transition state for [2+2] cycloaddition/retro-cycloaddition |

| Radical Reaction | Resonance-stabilized allyl radical | Transition state for hydrogen abstraction/radical addition |

Future Research Directions in 1 Allyl 3 Isopropoxybenzene Chemistry

Development of Novel Synthetic Methodologies

The development of more efficient and sustainable synthetic methods is a continuous goal in organic chemistry. Future research may focus on catalytic C-H activation strategies to directly introduce the allyl group onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. sci-hub.se

Exploration of New Chemical Transformations and Applications in Organic Synthesis

Investigating novel transformations of the allyl and isopropoxy groups could lead to the synthesis of new classes of compounds with interesting biological activities or material properties. This includes exploring asymmetric catalytic reactions to introduce chirality. acs.org

Advanced Computational Design of Reactivity and Selectivity

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting reaction outcomes and designing catalysts with high selectivity. mdpi.comnih.gov These approaches can be used to understand the factors controlling the regioselectivity of reactions on the 1-Allyl-3-isopropoxybenzene scaffold and to design catalysts for specific transformations. nih.govacs.org

Integration into Complex Organic Synthesis Strategies

The unique substitution pattern of this compound makes it a potentially useful building block in the total synthesis of complex natural products or pharmaceutically active molecules.

Q & A

Q. How do methodological choices in solvent systems impact the scalability of this compound synthesis?

- Methodological Answer : Compare ionic liquids (high solubility, recyclability) vs. traditional solvents (e.g., DCM, THF) using life-cycle assessment (LCA) metrics. Track energy input, waste generation, and purification efficiency. Pilot-scale trials should test solvent recovery rates and thermal stability under reflux conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.